
2-(3-Methoxy-1-azetidinyl)ethylamine trifluoroacetate (1:2)
Vue d'ensemble
Description
2-(3-Methoxy-1-azetidinyl)ethylamine trifluoroacetate (1:2) is a compound belonging to the class of azetidines, which are cyclic amines with three carbons and one nitrogen atom in the ring. This compound is of particular interest due to its unique properties, which can be utilized in various scientific and medical applications.
Applications De Recherche Scientifique
2-(3-Methoxy-1-azetidinyl)ethylamine trifluoroacetate (1:2) has numerous scientific research applications. It can be used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. Additionally, it has been used in the synthesis of various drugs and in the study of enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxy-1-azetidinyl)ethylamine trifluoroacetate (1:2) is still not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds and is able to activate the substrates, resulting in increased reactivity. Additionally, the compound is believed to interact with the enzyme active sites, resulting in increased catalytic activity.
Biochemical and Physiological Effects
2-(3-Methoxy-1-azetidinyl)ethylamine trifluoroacetate (1:2) has been studied for its potential biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme monoamine oxidase, which plays an important role in the regulation of neurotransmitter levels in the brain. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties, as well as to have an effect on the metabolism of glucose.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Methoxy-1-azetidinyl)ethylamine trifluoroacetate (1:2) has several advantages for use in laboratory experiments. It is a stable compound, with a low melting point and a high boiling point. Additionally, it is soluble in many common solvents, including water, alcohols, and organic solvents. However, it is also important to note that this compound is toxic, and should be handled with caution.
Orientations Futures
There are numerous potential future directions for the use of 2-(3-Methoxy-1-azetidinyl)ethylamine trifluoroacetate (1:2). It could be used to further study the mechanism of action of monoamine oxidase inhibitors, as well as to develop new drugs and treatments for various diseases. Additionally, it could be used to study the effects of enzyme-catalyzed reactions and to develop new catalysts. Finally, it could be used to develop new synthetic methods for the synthesis of various compounds.
Propriétés
IUPAC Name |
2-(3-methoxyazetidin-1-yl)ethanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2C2HF3O2/c1-9-6-4-8(5-6)3-2-7;2*3-2(4,5)1(6)7/h6H,2-5,7H2,1H3;2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOZQUYRBMPQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxy-1-azetidinyl)ethylamine trifluoroacetate (1:2) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



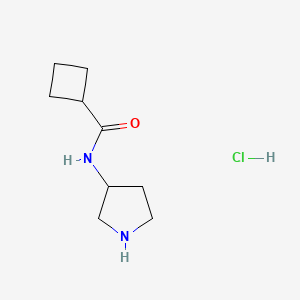
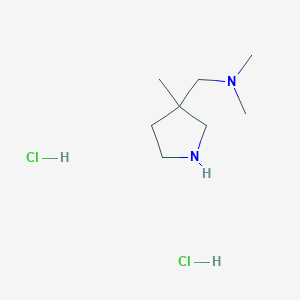
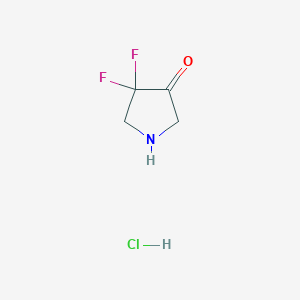
![1-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-ethanamine hydrochloride](/img/structure/B1486109.png)
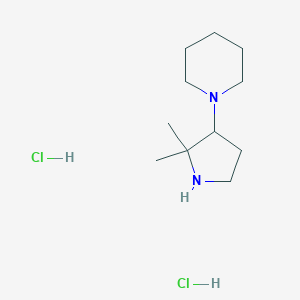
![2-Methyl-N-[(3-methyl-3-pyrrolidinyl)methyl]propanamide hydrochloride](/img/structure/B1486112.png)
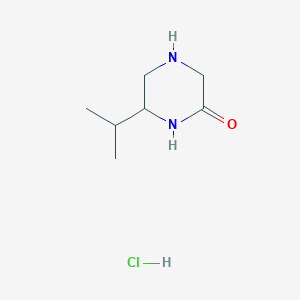
![1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1486115.png)
![3-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1486116.png)
![4-[1-(3-Pyrrolidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1486117.png)

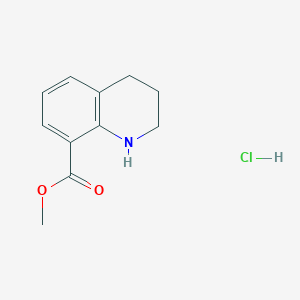
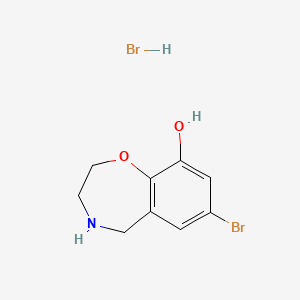
![N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride](/img/structure/B1486124.png)